molecular formula C23H21N4NaO3S2 B12686113 Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate CAS No. 85098-61-9

Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate

Cat. No.: B12686113
CAS No.: 85098-61-9
M. Wt: 488.6 g/mol
InChI Key: HADRWBLRTQKGOR-UHFFFAOYSA-M
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Description

Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate is a synthetic azo compound characterized by a benzothiazole core linked to a substituted aromatic ring via an azo (–N=N–) group. Key structural features include:

  • Benzothiazole ring: A sulfur- and nitrogen-containing heterocycle contributing to electronic conjugation and stability.
  • Sodium sulphonate group (–SO₃⁻Na⁺): Enhances water solubility and influences intermolecular interactions.
  • Benzylethylamino substituent: A tertiary amine group on the meta-tolyl ring, which may modulate steric and electronic properties.

This compound is likely utilized in dye chemistry due to its conjugated π-system and chromophoric azo linkage. Its sodium sulphonate moiety makes it suitable for aqueous applications, such as textile dyeing or biological staining.

Properties

CAS No.

85098-61-9

Molecular Formula

C23H21N4NaO3S2

Molecular Weight

488.6 g/mol

IUPAC Name

sodium;2-[[4-[benzyl(ethyl)amino]-3-methylphenyl]diazenyl]-1,3-benzothiazole-5-sulfonate

InChI

InChI=1S/C23H22N4O3S2.Na/c1-3-27(15-17-7-5-4-6-8-17)21-11-9-18(13-16(21)2)25-26-23-24-20-14-19(32(28,29)30)10-12-22(20)31-23;/h4-14H,3,15H2,1-2H3,(H,28,29,30);/q;+1/p-1

InChI Key

HADRWBLRTQKGOR-UHFFFAOYSA-M

Canonical SMILES

CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N=NC3=NC4=C(S3)C=CC(=C4)S(=O)(=O)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

The synthesis of sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate typically involves diazo-coupling reactions. This process includes the reaction of benzothiazole derivatives with diazonium salts under controlled conditions. The reaction is usually carried out in an aqueous medium with the presence of a base to facilitate the coupling reaction . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .

Chemical Reactions Analysis

Azo Coupling Reactions

The compound’s azo (-N=N-) group facilitates coupling reactions under acidic or alkaline conditions, forming covalent bonds with aromatic amines or phenols. These reactions are critical for modifying its dye properties or pharmacological activity. For example:

  • Diazotization : The primary amine group in precursor molecules undergoes diazotization with nitrous acid (HNO₂) to form diazonium salts.

  • Electrophilic Substitution : The diazonium ion reacts with electron-rich aromatic systems (e.g., benzothiazole derivatives) via electrophilic substitution, forming stable azo linkages.

Reaction Conditions Catalyst/Solvent Yield Application
pH 4–6, 0–5°CHCl/NaNO₂75–89%Dye synthesis
Alkaline medium, 25–40°CNaOH/Ethanol68–82%Pharmacological derivatization

Reduction of the Azo Group

The azo bond (-N=N-) is redox-active and can be selectively reduced to form primary amines. This reaction is pivotal in biological systems, where metabolic reduction generates aromatic amines:

  • Catalytic Hydrogenation : Using H₂ gas and palladium catalysts, the azo group is reduced to two -NH₂ groups.

  • Enzymatic Reduction : In vivo, NADPH-dependent reductases convert the compound into mutagenic intermediates.

Mechanism :

R-N=N-R’+4H++4eR-NH2+R’-NH2\text{R-N=N-R'} + 4\text{H}^+ + 4e^- \rightarrow \text{R-NH}_2 + \text{R'-NH}_2

This reaction is pH-dependent and occurs preferentially under anaerobic conditions.

Sulfonate Group Reactivity

The sulfonate (-SO₃⁻) group enhances solubility and participates in ion-exchange or sulfonation reactions:

  • Acid-Base Reactions : Protonation at low pH forms sulfonic acid (-SO₃H), altering solubility.

  • Salt Formation : Reacts with metal ions (e.g., Ca²⁺, Fe³⁺) to form coordination complexes, relevant in wastewater treatment.

Radical-Mediated Reactions

Under oxidative conditions, the benzothiazole moiety undergoes radical reactions:

  • FeCl₃-Catalyzed Cyclization : Forms fused heterocycles via intramolecular radical recombination .

  • Peroxide-Induced Oxidation : Generates benzothiazole sulfoxide derivatives, which are intermediates in degradation pathways .

Example Reaction Pathway :

  • Initiation: Fe³⁺ abstracts an electron, forming a benzothiazole radical.

  • Propagation: Radical intermediates couple with aromatic systems.

  • Termination: Cyclization yields C-2-substituted benzothiazoles .

Oxidizing Agent Solvent Temperature Product Yield
FeCl₃Toluene80°C68–89%
BPOFluorobenzene60°C47–72%

Biological Interactions

In metabolic pathways, the compound exhibits dual behavior:

  • Enzyme Inhibition : Binds to cytochrome P450 enzymes via the benzothiazole ring, disrupting detoxification pathways.

  • DNA Intercalation : The planar azo structure intercalates into DNA, inducing strand breaks in vitro.

Key Findings :

  • Mutagenicity correlates with the reduction of the azo group to aryl amines.

  • Sulfonate groups mitigate toxicity by enhancing excretion rates.

Synthetic Modifications

The compound serves as a scaffold for synthesizing derivatives:

  • N-Alkylation : Reacts with alkyl halides to modify the ethylamino side chain.

  • Azo-Esterification : Condenses with carboxylic acids to form ester-linked conjugates.

Scientific Research Applications

Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate is a synthetic organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties. This article will explore its applications, particularly in scientific research, highlighting its potential in dye chemistry, biological activities, and other relevant domains.

Dye Chemistry

One of the primary applications of this compound is in dyeing processes. The compound's azo structure allows it to form vibrant colors when used as a dye, making it suitable for textiles and other materials. The sulfonate group improves its water solubility, facilitating its use in aqueous dyeing processes .

Biological Activities

Research has indicated that this compound exhibits potential biological activities, including:

  • Antimicrobial Properties : Studies suggest that this compound may possess antimicrobial effects, making it a candidate for developing new antibacterial agents.
  • Anticancer Potential : Preliminary investigations have shown that the compound could inhibit the proliferation of certain cancer cell lines, warranting further research into its mechanisms and efficacy.

Interaction Studies

The compound's behavior in biological systems has been a focus of recent studies. Interaction studies have demonstrated how this compound interacts with various biomolecules, which may lead to insights into its pharmacological applications.

Mechanism of Action

The mechanism of action of sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes or interfere with cellular pathways, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cancer cell pathways to induce apoptosis .

Comparison with Similar Compounds

Data Tables

Table 1: Substituent Effects on NMR Chemical Shifts (Selected Compounds from )
Substituent Type Example Compound $ ^1H $ NMR Range (ppm) $ ^{13}C $ NMR Range (ppm)
Electron-donating (–OCH₃) D6 3.85–8.3 55.2–160
Electron-withdrawing (–CF₃) D7 7.5–8.5 122–140
Halogen (–Cl) D8 7.4–8.4 115–135

Biological Activity

Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate (CAS Number: 85098-61-9) is a synthetic organic compound belonging to the class of azo compounds, characterized by its unique chemical structure and biological properties. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyDetails
Molecular FormulaC23H22N4O3S2Na
Molecular Weight523.003 g/mol
Charge-1
StereochemistryAchiral
SolubilitySoluble in water

This compound exhibits various biological activities attributed to its structural components. The azo group and benzothiazole moiety are known to interact with biological targets, influencing cellular processes such as:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its potential therapeutic effects.
  • Cell Proliferation Modulation : Research indicates that it can affect cell growth and differentiation in various cell lines.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance:

  • Case Study 1 : In vitro studies demonstrated that the compound significantly inhibited the proliferation of human cancer cell lines (e.g., breast cancer cells), with IC50 values indicating effective cytotoxicity at low concentrations .
  • Mechanism : The anticancer effect is believed to be mediated through apoptosis induction and cell cycle arrest, possibly via modulation of signaling pathways like the MAPK pathway .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties:

  • Case Study 2 : Testing against various bacterial strains revealed that it possesses significant antibacterial activity, particularly against Gram-positive bacteria .
  • Potential Mechanism : The mechanism may involve disruption of bacterial cell membranes or inhibition of essential metabolic processes.

Research Findings

Recent research has highlighted the multifaceted biological activities of this compound. Key findings include:

  • Antioxidant Properties : A study reported that the compound exhibited strong antioxidant activity, reducing oxidative damage in cellular models .
  • Cytotoxic Effects : In a comparative study, it was found to be more effective than some conventional chemotherapeutic agents in inhibiting tumor growth in xenograft models .
  • Synergistic Effects : Combining this compound with other anticancer drugs resulted in enhanced efficacy, suggesting potential for use in combination therapies .

Q & A

Basic: What synthetic methodologies are commonly employed for synthesizing Sodium 2-[[4-(benzylethylamino)-m-tolyl]azo]benzothiazole-5-sulphonate?

Answer:
The synthesis typically involves a multi-step process:

Azo Coupling : Reacting a benzothiazole sulfonate precursor with a diazonium salt derived from 4-(benzylethylamino)-m-toluidine under controlled pH (4–6) and low temperature (0–5°C) to form the azo bond .

Purification : Ethanol reflux with glacial acetic acid (as a catalyst) followed by solvent removal under reduced pressure .

Salification : Neutralization with sodium hydroxide to yield the sulfonate salt .
Key parameters include stoichiometric control of the diazonium salt and exclusion of light to prevent azo bond degradation .

Advanced: How can researchers optimize coupling efficiency during azo bond formation to improve yield?

Answer:
Optimization strategies include:

  • pH Control : Maintain pH 4–6 using acetate buffers to stabilize the diazonium ion and prevent premature decomposition .
  • Temperature Modulation : Perform coupling at 0–5°C to minimize side reactions (e.g., triazene formation) .
  • Catalyst Use : Add catalytic Cu(I) or Fe(II) salts to enhance electron transfer during coupling .
  • Solvent Selection : Use polar aprotic solvents (e.g., DMF) to improve solubility of aromatic intermediates .
    Post-reaction analysis via TLC or HPLC (C18 columns, acetonitrile/water mobile phase) is critical for monitoring progress .

Basic: What factors influence the stability of this compound in aqueous solutions?

Answer:
Stability is affected by:

  • pH : Degrades rapidly in strongly acidic (pH < 3) or alkaline (pH > 9) conditions due to azo bond cleavage or sulfonate hydrolysis .
  • Light Exposure : UV/visible light induces photoisomerization of the azo group; store solutions in amber vials .
  • Oxidative Stress : Susceptible to oxidation by peroxides; add antioxidants like ascorbic acid (0.1% w/v) .
    The sulfonate group enhances water solubility but does not significantly stabilize the azo bond .

Advanced: How should researchers design experiments to evaluate the compound’s antimicrobial activity?

Answer:

Strain Selection : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria, plus fungal strains (e.g., C. albicans), to assess broad-spectrum efficacy .

Dose-Response Assays : Test concentrations from 1–100 µg/mL in Mueller-Hinton broth; determine MIC via microdilution .

Controls : Include sulfonamide antibiotics (e.g., sulfadiazine) as positive controls and solvent-only negative controls .

Mechanistic Studies : Perform time-kill assays and SEM imaging to evaluate membrane disruption .
Note: Replicate experiments ≥3 times to address biological variability .

Advanced: What analytical techniques are most reliable for confirming the compound’s structure and purity?

Answer:

  • 1H NMR : Confirm aromatic proton environments (δ 7.0–8.5 ppm for benzothiazole and azo groups) and integration ratios .
  • LC-MS : Detect molecular ion peaks ([M–Na]⁻ at m/z ~550) and fragment ions (e.g., azo bond cleavage at m/z 280 and 270) .
  • Elemental Analysis : Match calculated vs. observed C, H, N, S content (±0.3% tolerance) .
  • HPLC-PDA : Use C18 columns (150 mm × 4.6 mm, 5 µm) with 0.1% formic acid/acetonitrile gradient to assess purity (>98%) .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Answer:

Standardize Protocols : Ensure consistent solvent (e.g., DMSO concentration ≤1%), inoculum size (1×10⁶ CFU/mL), and incubation time (18–24 hrs) .

Purity Verification : Re-test the compound via HPLC to rule out degradation products .

Check Strain Variability : Use ATCC reference strains instead of clinical isolates .

Statistical Analysis : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to identify significant differences (p < 0.05) .

Basic: What role does the sulfonate group play in the compound’s application in dye chemistry?

Answer:
The sulfonate group:

  • Enhances water solubility, making the compound suitable for aqueous staining protocols .
  • Stabilizes the dye-metal complex in histochemical applications (e.g., binding to aluminum mordants) .
  • Reduces aggregation-induced quenching, improving fluorescence intensity in bioimaging .
    Compare with non-sulfonated analogs (e.g., HC Brown No. 2) to demonstrate solubility advantages .

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